![molecular formula C8H15ClN4S B1310350 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride CAS No. 1052518-43-0](/img/structure/B1310350.png)

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

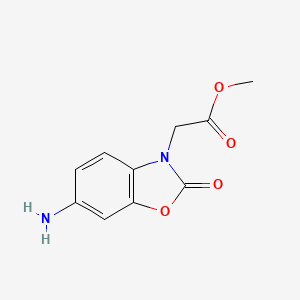

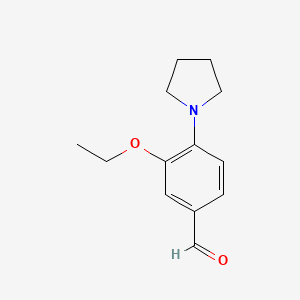

“4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride” is a chemical compound with the molecular formula C8H15ClN4S . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCSC1=NN=C(C2NCCC2)N1C.Cl . This indicates that the compound contains a 1,2,4-triazole ring, a pyrrolidine ring, and a methylsulfanyl group . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 234.749 Da . The InChI key, which is a unique identifier for the compound, isLCVGCAQTVVXAIO-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The core motif of 1,2,4-triazoles, including compounds like 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride, is crucial in the development of clinical drugs due to its significant biological activities. These activities are attributed to its hydrogen bonding, solubility, dipole character, and rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to a library of compounds with potential biological applications. Such compounds are synthesized through a process involving epoxide ring opening followed by methylation and de-protection. This precursor then reacts with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products, with applications ranging from antimigraine, antiviral, anticancer, to anxiolytic effects among others (Prasad et al., 2021).

Antitumor and Antimicrobial Properties

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives have shown promising results in antitumor activities. Studies have identified novel Schiff bases derived from the compound that exhibit potential antitumor activity against various cancer cell lines, indicating its significance in developing antitumor agents (Rui, 2008). Additionally, the synthesis of 1,2,4-triazole derivatives has been demonstrated to possess antibacterial and surface activity, highlighting their potential as antimicrobial agents (El-Sayed, 2006).

Corrosion Inhibition

The compound and its derivatives have also found applications in corrosion inhibition. Studies on the adsorption of 1,2,4-triazole derivatives on mild steel surfaces in acidic environments show that these compounds act as efficient corrosion inhibitors. The inhibition efficiency is related to the type and nature of substituents present in the molecule, with some derivatives achieving up to 99.6% efficiency at certain concentrations. This suggests the potential of 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives in protecting metals against corrosion in industrial applications (Bentiss et al., 2007).

Safety and Hazards

This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .

Propiedades

IUPAC Name |

4-methyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S.ClH/c1-12-7(6-4-3-5-9-6)10-11-8(12)13-2;/h6,9H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVGCAQTVVXAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)